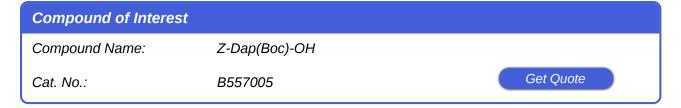


Z-Dap(Boc)-OH CAS number and molecular weight

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An In-Depth Technical Guide to $N\alpha$ -Z- $N\beta$ -Boc-L-2,3-diaminopropionic acid (**Z-Dap(Boc)-OH**)

This technical guide provides a comprehensive overview of **Z-Dap(Boc)-OH**, a crucial building block in peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, applications in peptide synthesis, and experimental protocols.

Core Compound Data

Z-Dap(Boc)-OH, also known as Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid or Z-3-(Boc-amino)-L-alanine, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid.[1] It features two protecting groups: the benzyloxycarbonyl (Z) group on the α -amino group and the tert-butoxycarbonyl (Boc) group on the β -amino group. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and functionalization of either amino group.[2]

Table 1: Physicochemical Properties of **Z-Dap(Boc)-OH**



Property	Value	References
CAS Number	16947-84-5	[1][3][4][5]
Molecular Weight	338.36 g/mol	[1][3][5]
Empirical Formula	C16H22N2O6	
Form	Powder	
Purity	≥98%	[5]
Optical Activity	[α]20/D $-12.0\pm1^{\circ}$, c = 1% in methanol	
Synonyms	Nα-Z-Nβ-Boc-L-2,3- diaminopropionic acid, Z-3- (Boc-amino)-L-alanine	[1][5]

Applications in Peptide Synthesis

Z-Dap(Boc)-OH is primarily utilized as a building block in peptide synthesis to introduce a diaminopropionic acid residue into a peptide sequence. The presence of two amino groups allows for various modifications, such as the creation of branched or cyclic peptides, and the attachment of other molecules like dyes or drugs.[6][7] The orthogonal protecting groups (Z and Boc) are key to its utility, as they can be removed under different conditions, enabling site-specific modifications.[2][8]

Experimental Protocol: Incorporation of Z-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Z-Dap(Boc)-OH** into a peptide chain using a Boc-based solid-phase peptide synthesis strategy. The specific conditions may need to be optimized depending on the sequence and scale of the synthesis.

Materials and Reagents:

Z-Dap(Boc)-OH



- Appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide)[9]
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HOBt, or DCC, DIC)[6][8]
- Piperidine (for optional Fmoc deprotection if a different protecting group strategy is used)[9]
- Kaiser test kit[6][9]

Protocol:

- Resin Preparation:
 - Swell the chosen resin in DCM for 30-60 minutes in a reaction vessel.
 - If not using a pre-loaded resin, couple the first amino acid to the resin.[9]
- Boc Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.
 - Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the
 Boc protecting group from the N-terminus of the growing peptide chain.[9]
 - Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[9]
- Neutralization:
 - Neutralize the resin-bound peptide (which is a TFA salt) by washing with a solution of 5-10% DIEA in DCM or DMF until the resin is no longer acidic.[10]

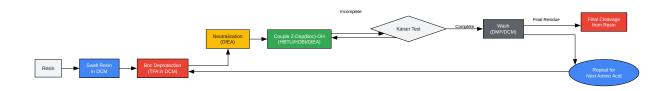


- Wash the resin several times with DCM and DMF to remove excess base.
- Coupling of Z-Dap(Boc)-OH:
 - In a separate vessel, dissolve Z-Dap(Boc)-OH (typically 2-4 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 2-3.9 equivalents), and an additive (e.g., HOBt, 2-4 equivalents) in DMF.[6]
 - Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
 - Add the activated Z-Dap(Boc)-OH solution to the neutralized resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.[6][9]
- Monitoring the Coupling Reaction:
 - Perform a Kaiser test to check for the presence of free primary amines.[6][9] A yellow result indicates a complete reaction, while a blue result signifies an incomplete coupling, in which case the coupling step should be repeated.[6][9]
- Washing:
 - Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[9]

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Experimental Workflow Diagram





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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Z-Dap(Boc)-OH.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature that directly implicates **Z-Dap(Boc)-OH** in any particular signaling pathways. Its primary role is as a synthetic building block in the chemical synthesis of peptides. The biological activity of the resulting peptides would then determine any interaction with cellular signaling pathways.

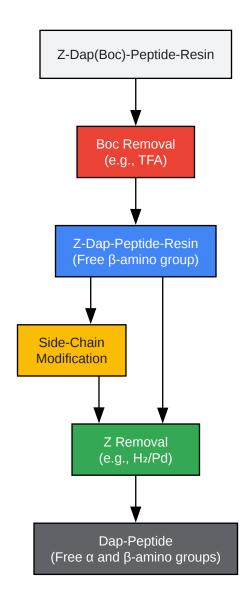
Selective Deprotection

The orthogonal nature of the Z and Boc protecting groups allows for selective deprotection, which is a key advantage of using **Z-Dap(Boc)-OH**.

- Boc Group Removal: The Boc group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the stepwise elongation of the peptide chain in Boc-SPPS.[8][9]
- Z Group Removal: The Z group is stable to the acidic conditions used to remove the Boc group. It is typically removed by catalytic hydrogenation or under strong acidic conditions, often during the final cleavage of the peptide from the resin.[2][8]

This differential stability allows for the selective functionalization of the β -amino group after the peptide chain has been assembled, if desired.





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Caption: Orthogonal deprotection scheme for **Z-Dap(Boc)-OH** in peptide synthesis.

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